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Compound of Interest

Compound Name: IR-820

Cat. No.: B1672171

Audience: Researchers, scientists, and drug development professionals.

Introduction

Near-infrared (NIR) fluorophores have become invaluable tools in flow cytometry, enabling the
expansion of multicolor panels by minimizing spectral overlap with traditional visible-light
fluorophores. IR-820, a cyanine dye with emission in the NIR spectrum (~820 nm), offers
distinct advantages, including reduced cellular autofluorescence and deeper tissue penetration
for potential in vivo applications. This document provides detailed protocols for the covalent
conjugation of IR-820 to antibodies, characterization of the conjugate, and its application in flow
cytometry.

The primary method for conjugation involves the reaction of an amine-reactive N-
hydroxysuccinimide (NHS) ester of IR-820 with primary amines (e.g., lysine residues) on the
antibody surface. This reaction forms a stable amide bond, permanently linking the fluorophore
to the antibody.

Materials and Reagents

o Purified antibody (1-5 mg/mL, free of amine-containing buffers like Tris or stabilizers like
BSA)

e |IR-820 NHS Ester
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e Anhydrous Dimethyl Sulfoxide (DMSO)

e Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

e Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 (freshly prepared) or 1 M Tris-HCI, pH 8.0
 Purification/Desalting Column (e.g., Sephadex G-25 or equivalent spin columns)

e Phosphate-Buffered Saline (PBS), pH 7.2-7.4

e UV-Vis Spectrophotometer

Flow Cytometer with a red laser (e.g., 633/640 nm) and appropriate NIR detectors (>750 nm)

Experimental Protocols
Protocol 1: Antibody Preparation

o Ensure the antibody is in an amine-free buffer (e.g., PBS). If buffers contain Tris, glycine, or
ammonium salts, the antibody must be dialyzed against PBS.[1]

« |If carrier proteins like BSA are present, they must be removed. This can be achieved using
an appropriate molecular weight cut-off centrifugal filter (e.g., 100 kDa for 1gG).[2]

o Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[1]

Protocol 2: IR-820 NHS Ester Stock Solution Preparation

o Allow the vial of IR-820 NHS ester to warm to room temperature before opening to prevent
moisture condensation.

o Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO. This should
be done immediately before use, as NHS esters are moisture-sensitive.[3][4]

Protocol 3: Conjugation Reaction

o Transfer the desired amount of antibody into a reaction tube.
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e Add 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5) to the antibody solution to constitute
about 10% of the final reaction volume. This raises the pH to optimize the amine-reactive
chemistry.[5][6]

o Calculate the required volume of IR-820 stock solution. A molar excess of dye to antibody is
required. The optimal ratio, or Degree of Labeling (DOL), typically falls between 2 and 10 for
antibodies and must be determined empirically.[7][8] Start with a 10-fold molar excess.

o Slowly add the calculated volume of IR-820 stock solution to the antibody solution while
gently vortexing.[9]

 Incubate the reaction for 1-2 hours at room temperature, protected from light.[3][10]

Protocol 4: Purification of the Conjugate

e Quench the Reaction (Optional but Recommended): Add quenching buffer (e.g., 1 M Tris or
1.5 M hydroxylamine) to the reaction mixture and incubate for 15-30 minutes to stop the
reaction by consuming any unreacted NHS ester.[4][9]

 Remove Unconjugated Dye: It is critical to remove all free dye before characterization and
use.[8][11] Use a size-exclusion chromatography method, such as a pre-packed desalting
column (e.g., Sephadex G-25).[1][3][10]

o Equilibrate the column with PBS according to the manufacturer's instructions.
o Apply the conjugate mixture to the column.

o Elute with PBS. The first colored fraction to elute is the high-molecular-weight antibody-
dye conjugate. The free dye will elute later.

Protocol 5: Characterization of the Conjugate (Degree of
Labeling)

The Degree of Labeling (DOL) is the average number of fluorophore molecules conjugated to
each antibody molecule.[7][12] It is calculated using absorbance spectrophotometry.
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» Measure the absorbance of the purified conjugate at 280 nm (Azs0) and at the absorbance
maximum for IR-820 (~780-820 nm, check supplier data sheet for Amax).

» Calculate the DOL using the following formula:

DOL = (Amax x €_protein) / [(Azso - (Amax X CFz2s0)) % €_dye]

[¢]

Amax: Absorbance of the conjugate at the dye's Amax.

o

Azso0: Absorbance of the conjugate at 280 nm.

[e]

€_protein: Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M~1cm~1
for 19gG).[8]

[e]

€_dye: Molar extinction coefficient of IR-820 at itS Amax.

o

CF2s0: Correction factor (Azso of the free dye / Amax of the free dye). This accounts for the
dye's absorbance at 280 nm.[8][12]

Protocol 6: Flow Cytometry Staining

e Prepare a single-cell suspension at a concentration of 1-10 x 10° cells/mL in staining buffer
(e.g., PBS with 1% BSA and 0.1% sodium azide).

e Fc Block (Optional): To reduce non-specific binding, incubate cells with an Fc receptor
blocking antibody for 10-15 minutes.[13]

o Add the optimal, pre-titrated concentration of the IR-820 conjugated antibody to the cells.
e Incubate for 30 minutes at 4°C, protected from light.[13]

o Wash the cells twice with staining buffer to remove unbound antibody.

o Resuspend the cells in a suitable buffer for analysis (e.g., PBS).

e Acquire data on a flow cytometer equipped with the appropriate laser for excitation and an
emission filter for IR-820 detection (e.g., 780/60 nm bandpass filter).
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Data Presentation

Table 1. Key Parameters for IR-820 Conjugation and Characterization

Parameter Typical Value/lRange Purpose

Ensures efficient

Antibody Concentration 2-10 mg/mL . . .
conjugation reaction.[1]
Optimizes the reaction

Reaction pH 8.3-85 between NHS ester and
primary amines.[5]
Balances signal strength with

Target DOL 2-10 risk of quenching or loss of
function.[7][8]

Molar Extinction Coefficient Used for calculating protein

~210,000 M—tcm~1 _
(IgG) concentration and DOL.[8]

| Molar Extinction Coefficient (IR-820) | ~250,000 M~*cm~* | Used for calculating dye
concentration and DOL.[5] |

Table 2: Troubleshooting Common Issues
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Problem

Low DOL

Possible Cause

Inefficient reaction;
hydrolyzed dye; amine-
containing buffers.

Recommended Solution

Check pH of reaction
buffer. Use fresh,
anhydrous DMSO for dye
stock. Ensure antibody
buffer is amine-free.[14]

High Background Staining

Unconjugated free dye
remains; conjugate

aggregation.

Ensure thorough purification
post-conjugation. Centrifuge
conjugate before use (14,000 x
g, 10 min). Titrate antibody to

find optimal concentration.

Low Signal Intensity

Low DOL; over-labeling

causing quenching (DOL > 10).

Optimize the dye-to-antibody
molar ratio in the conjugation
step.[11]

| Poor Cell Viability | Contaminants in conjugate (e.g., DMSO, free dye). | Ensure complete

removal of reaction components during purification. |

Visualization of Workflows

© 2025 BenchChem. All rights reserved. 6/9

Tech Support


https://bioconjugation.bocsci.com/resources/a-comprehensive-guide-to-dye-conjugation-techniques-applications-and-best-practices.html
https://documents.thermofisher.com/TFS-Assets/LSG/brochures/TR0031-Calc-FP-ratios.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Preparation
1. Antibody Purification 2. Prepare IR-820
(Buffer Exchange, BSA Removal) NHS Ester Stock

Reaction

3. Conjugation Reaction
(pH 8.3-8.5, 1-2h RT)

Processing & Application

4. Purification
(Size-Exclusion Chromatography)

'

5. Characterization
(DOL Calculation via Absorbance)

6. Cell Staining
for Flow Cytometry

7. Data Acquisition
& Analysis

Click to download full resolution via product page

Caption: Workflow for the conjugation of IR-820 to antibodies for flow cytometry.
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Caption: Key relationships in the antibody conjugation and characterization process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

o 2. colibri-cytometry.com [colibri-cytometry.com]

» 3. bocsci.com [bocsci.com]

e 4. furthlab.xyz [furthlab.xyz]

e 5. docs.aatbio.com [docs.aatbio.com]

e 6. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
o 7. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

o 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

e 9. vet.cornell.edu [vet.cornell.edu]

e 10. resources.revvity.com [resources.revvity.com]

e 11. documents.thermofisher.com [documents.thermofisher.com]
o 12. Degree of labeling (DOL) step by step [abberior.rocks]

e 13. benchchem.com [benchchem.com]

e 14. bioconjugation.bocsci.com [bioconjugation.bocsci.com]

 To cite this document: BenchChem. [Application Notes: Conjugating IR-820 to Antibodies for
Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672171#conjugating-ir-820-to-antibodies-for-flow-
cytometry]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1672171?utm_src=pdf-custom-synthesis
https://www.aatbio.com/resources/application-notes/antibody-conjugation-protocol
https://www.colibri-cytometry.com/post/how-to-conjugate-your-own-antibodies
https://www.bocsci.com/research-area/a-step-by-step-guide-to-antibody-conjugation-protocols.html
https://www.furthlab.xyz/antibody_conjugation
https://docs.aatbio.com/resources/multimedia/modern-methods-for-antibody-fluorescent-labeling.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10369850/
https://www.aatbio.com/tools/degree-of-labeling-calculator
https://www.aatbio.com/resources/application-notes/how-to-determine-the-degree-of-labeling
https://www.vet.cornell.edu/sites/default/files/Cornell.BMS_.FlowCytometry.AntibodyConjugation-SOP.pdf
https://resources.revvity.com/pdfs/sop-ivisense-680-nhs-dyes-vivotag680xl-nev11119-nev11120.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/brochures/TR0031-Calc-FP-ratios.pdf
https://abberior.rocks/expertise/protocols/degree-of-labeling-dol/
https://www.benchchem.com/pdf/A_Technical_Guide_to_Near_Infrared_Fluorescence_with_Cy7.pdf
https://bioconjugation.bocsci.com/resources/a-comprehensive-guide-to-dye-conjugation-techniques-applications-and-best-practices.html
https://www.benchchem.com/product/b1672171#conjugating-ir-820-to-antibodies-for-flow-cytometry
https://www.benchchem.com/product/b1672171#conjugating-ir-820-to-antibodies-for-flow-cytometry
https://www.benchchem.com/product/b1672171#conjugating-ir-820-to-antibodies-for-flow-cytometry
https://www.benchchem.com/product/b1672171#conjugating-ir-820-to-antibodies-for-flow-cytometry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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